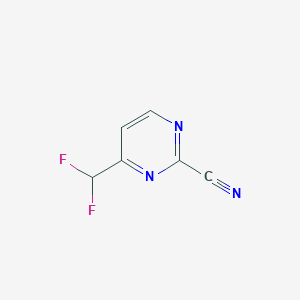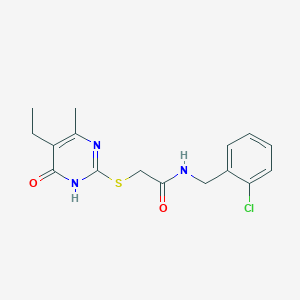![molecular formula C23H20N4O2S B2953481 5-(2-oxo-2-phenylethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1171663-90-3](/img/structure/B2953481.png)
5-(2-oxo-2-phenylethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several functional groups and rings, including a phenyl group, a pyrrolidine ring, and a thiazolo[4,5-d]pyridazin-4(5H)-one group. These groups are common in many organic compounds and can confer various properties .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each introducing new functional groups or building up the molecular structure. For example, the synthesis of a related compound, 4-oxo-6-styryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, was achieved via a Michael addition of the compound to polarized systems in the presence of nanosized ZnO .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions that a compound can undergo are largely determined by its functional groups. For example, the pyrrolidine ring in the compound is a secondary amine, which can participate in reactions such as alkylation and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be predicted based on its molecular structure and functional groups .Scientific Research Applications
Synthesis and Biological Activity
Research has been conducted on the synthesis and biological activity of new [1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones, including derivatives with N-pyrrolidino, N-piperidino, or N-morpholino groups. These compounds have been synthesized with high yields and tested for in vivo analgesic and anti-inflammatory activities. The studies provide insights into the chemical synthesis pathways and the potential therapeutic applications of these compounds in treating pain and inflammation (Demchenko et al., 2015).
Antimicrobial Evaluation
A series of 4-thiazolidinone derivatives containing pyridine and quinazoline moieties were synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibited broad-spectrum inhibitory activity against various Gram-positive and Gram-negative bacterial strains, highlighting their potential as antimicrobial agents (Desai et al., 2020).
Antioxidant Properties
Research on pyrimidine derivatives, including those with thiazolo[4,5-d]pyridazin-4(5H)-one frameworks, has shown that these compounds possess significant antioxidant properties. This suggests potential applications in combating oxidative stress-related diseases (Akbas et al., 2018).
Enzymatic Activity Enhancement
Studies on pyrazolopyrimidinyl keto-esters and their derivatives have revealed that certain compounds in this class can significantly increase the reactivity of enzymes such as cellobiase. This finding indicates potential applications in biocatalysis and enzyme technology (Abd & Awas, 2008).
Catalytic Activity in Oxidation Reactions
Dioxidovanadium(V) complexes with thiazol-hydrazone NNN-donor ligands have been synthesized and shown to exhibit catalytic activity in the oxidation of olefins. This research opens up possibilities for their use in industrial and synthetic organic chemistry applications (Ghorbanloo et al., 2017).
Mechanism of Action
Target of Action
Related compounds have been shown to have neuroprotective and anti-neuroinflammatory properties .
Mode of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound appears to affect the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Result of Action
The compound exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . It also shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
properties
IUPAC Name |
5-phenacyl-7-phenyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c28-18(16-9-3-1-4-10-16)15-27-22(29)20-21(19(25-27)17-11-5-2-6-12-17)30-23(24-20)26-13-7-8-14-26/h1-6,9-12H,7-8,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUFNGFKJNWRDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-oxo-2-phenylethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B2953400.png)
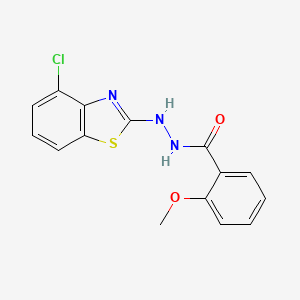
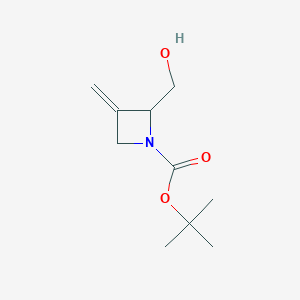

![4-Fluoro-2-azabicyclo[2.1.1]hexane;hydrochloride](/img/structure/B2953409.png)
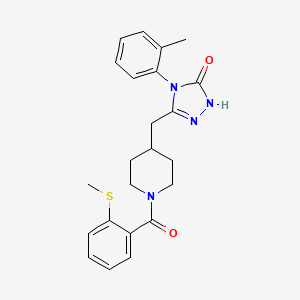



![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2953417.png)
